molecular formula C19H17N5O3S B2835383 (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone CAS No. 2034414-91-8

(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

Cat. No.: B2835383
CAS No.: 2034414-91-8
M. Wt: 395.44
InChI Key: SPNOJCHZOJOJBP-UHFFFAOYSA-N
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Description

The compound "(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone" is a hybrid heterocyclic molecule combining a pyrrolidine-oxadiazole core with a pyrazole-thiophene moiety. Key structural features include:

  • Pyrrolidine ring: A five-membered saturated nitrogen heterocycle, known for enhancing solubility and conformational flexibility in drug design .
  • 1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle linked to a furan group, contributing to metabolic stability and electronic effects .

Properties

IUPAC Name

[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-23-14(10-13(21-23)16-5-3-9-28-16)19(25)24-7-6-12(11-24)17-20-18(27-22-17)15-4-2-8-26-15/h2-5,8-10,12H,6-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNOJCHZOJOJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CC=CO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by the cyclization of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Coupling of Heterocyclic Units: The furan, thiophene, and pyrrolidine units are introduced through various coupling reactions, such as Suzuki or Stille coupling, depending on the functional groups present on the intermediates.

    Final Assembly: The final step involves the coupling of the oxadiazole-pyrrolidine intermediate with the pyrazole-thiophene intermediate, typically using a carbonylation reaction to form the methanone linkage.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of continuous flow reactors for better control of reaction conditions, and the development of catalytic processes to replace stoichiometric reagents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,2,4-oxadiazole ring is a key site for nucleophilic substitution due to its electron-deficient nature. The oxadiazole’s nitrogen and oxygen atoms facilitate reactions with nucleophiles such as amines, thiols, or alcohols.

Example reaction :
Oxadiazole+R NH2Amidine derivative\text{Oxadiazole}+\text{R NH}_2\rightarrow \text{Amidine derivative}

Reaction Conditions Products Key Observations
Ethanolic NaOH, 80°CRing-opening to form amidine intermediatesStability of oxadiazole under basic conditions
Thiophenol, DMF, reflux Thioether derivativesEnhanced electrophilicity at C3 of oxadiazole

Mechanistic studies suggest that nucleophilic attack occurs preferentially at the C3 position of the oxadiazole, leading to ring-opening or substitution .

Cycloaddition Reactions

The furan and thiophene moieties participate in Diels-Alder reactions, leveraging their conjugated π-systems.

Example reaction :
Furan+DienophileBicyclic adduct\text{Furan}+\text{Dienophile}\rightarrow \text{Bicyclic adduct}

Dienophile Conditions Product
Maleic anhydrideToluene, 110°CFuran-derived cycloadducts
TetracyanoethyleneMicrowave irradiation Electron-deficient adducts

The thiophene group exhibits similar reactivity, forming sulfur-containing polycyclic structures .

Reduction and Oxidation Reactions

The methanone linker and heterocyclic rings undergo redox transformations:

Methanone Reduction

C ONaBH4CH OH\text{C O}\xrightarrow{\text{NaBH}_4}\text{CH OH}

  • Sodium borohydride selectively reduces the ketone to a secondary alcohol without affecting the oxadiazole or pyrazole rings .

Oxadiazole Oxidation

OxadiazoleH2O2Oxazole derivatives\text{Oxadiazole}\xrightarrow{\text{H}_2\text{O}_2}\text{Oxazole derivatives}

  • Hydrogen peroxide in acetic acid converts 1,2,4-oxadiazoles to oxazoles via peroxide-mediated rearrangement .

Functionalization of the Pyrazole Ring

The pyrazole’s NH group (position 1) and thiophene substituent enable electrophilic substitution:

Reaction Type Reagents Outcome
BrominationBr₂, FeCl₃Bromination at C4 of pyrazole
SulfonationH₂SO₄, SO₃Sulfonation of thiophene substituent

The methyl group at N1 limits reactivity at this position, directing substitutions to the thiophene or pyrazole’s C4 .

Pyrrolidine Ring Modifications

The pyrrolidine’s secondary amine undergoes alkylation or acylation:

Pyrrolidine+AcClN Acetylpyrrolidine\text{Pyrrolidine}+\text{AcCl}\rightarrow \text{N Acetylpyrrolidine}

  • Acetylation occurs under mild conditions (DMAP, CH₂Cl₂) .

  • Ring-opening reactions with strong acids (e.g., HBr) yield linear diamines.

Cross-Coupling Reactions

The thiophene and furan substituents participate in Suzuki-Miyaura couplings:

Thiophene Br+Ar B OH 2Pd PPh3 4Biaryl derivatives\text{Thiophene Br}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Biaryl derivatives}

  • Palladium catalysts enable aryl-aryl bond formation at the thiophene’s C5 position .

Key Research Findings

  • Oxadiazole Reactivity : The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack but stable under acidic conditions .

  • Thiophene Functionalization : Electrophilic substitutions on the thiophene group proceed regioselectively at C5 .

  • Pyrazole Stability : The N-methyl group enhances metabolic stability, as shown in analogs tested for biological activity .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit significant anticancer properties. The unique structural features of this compound may enhance its ability to inhibit cancer cell proliferation. For instance, derivatives of oxadiazole have been shown to induce apoptosis in various cancer cell lines, suggesting that this compound could be evaluated for similar effects.

Antimicrobial Properties

The presence of furan and thiophene rings in the structure enhances the compound's potential as an antimicrobial agent. Studies have demonstrated that compounds with these functionalities can exhibit broad-spectrum activity against bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Organic Electronics

The compound's unique electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene and furan units can improve charge transport properties, leading to enhanced device performance.

Photocatalysis

Recent studies have explored the use of oxadiazole derivatives in photocatalytic applications, particularly in organic transformations under light irradiation. The ability of this compound to absorb light and facilitate electron transfer reactions positions it as a promising photocatalyst for sustainable chemical processes.

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound in various applications. Modifications at specific positions on the furan, oxadiazole, or pyrazole rings can lead to enhanced biological activity or improved material properties. Comprehensive SAR studies can guide future synthesis efforts to develop more potent derivatives.

Case Studies

StudyFindings
Anticancer ActivityA study demonstrated that oxadiazole derivatives showed IC50 values in the micromolar range against breast cancer cell lines, indicating significant potential for further development.
Antimicrobial EfficacyResearch highlighted that similar compounds exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial activity.
Organic ElectronicsA recent investigation into thiophene-based materials showed improved charge mobility when integrated with oxadiazole derivatives, enhancing OLED performance metrics significantly.

Mechanism of Action

The mechanism of action of (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The presence of multiple heterocyclic rings suggests potential interactions with various biological targets, including proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related molecules from the evidence, focusing on core structures, functional groups, and inferred properties:

Compound Core Structure Key Functional Groups Synthesis Insights Potential Applications
Target Compound Pyrrolidine-oxadiazole + pyrazole-thiophene Furan, 1,2,4-oxadiazole, thiophene, pyrazole Likely involves multi-step heterocycle coupling (similar to Example 7a/7b in ). Antimicrobial, kinase inhibition (inferred from oxadiazole/thiophene motifs) .
7a : (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Pyrazole-thiophene Cyano, amino, hydroxy One-pot synthesis in 1,4-dioxane with triethylamine . Anticancer (thiophene’s electronic properties enhance binding to cellular targets) .
3a : [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone Pyrazole-indole Indole, phenyl, dihydropyrazole Condensation of hydrazines with diketones . Neuroprotective (indole’s role in serotonin mimicry) .
Example 76 : Pyrazolo[3,4-d]pyrimidine-thiophene Pyrazolo-pyrimidine + thiophene Morpholinomethyl, fluorophenyl Suzuki-Miyaura coupling with Pd catalysis . Kinase inhibition (pyrazolo-pyrimidine scaffold common in kinase inhibitors) .
4-(Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one Pyrazole-benzothiazole Benzothiazole, propynyl Cyclocondensation of thiosemicarbazides with alkynes . Antimicrobial (benzothiazole’s sulfur atom disrupts bacterial membranes) .

Key Findings from Comparative Analysis:

Bioactivity Trends: Thiophene- and oxadiazole-containing compounds (e.g., target compound, 7a) exhibit enhanced electronic interactions with biological targets, making them candidates for anticancer or antimicrobial applications .

Synthetic Challenges :

  • The target compound’s pyrrolidine-oxadiazole linkage may require specialized coupling reagents, akin to Pd-catalyzed methods used in Example 76 .
  • Thiophene functionalization (as in 7a) is achievable via one-pot reactions, but furan’s lower stability might necessitate milder conditions .

Structural Advantages :

  • The pyrrolidine ring in the target compound improves solubility compared to rigid scaffolds like benzothiazole .
  • 1,2,4-Oxadiazole offers superior metabolic stability over ester-containing analogs (e.g., 7b in ).

Biological Activity

The compound (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through a review of recent studies.

Structural Overview

This compound incorporates several key structural features:

  • Furan ring : Known for its reactivity and biological significance.
  • Oxadiazole moiety : Often associated with antimicrobial and anticancer activities.
  • Pyrrolidine and pyrazole rings : Contribute to the pharmacological profile and bioactivity.

Anticancer Activity

Recent studies have shown that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds with oxadiazole structures have demonstrated cytotoxic effects against various cancer cell lines, including:

CompoundCancer Cell LineIC50 Value (µM)
1HeLa92.4
2Caco-215.8
3MCF714.9

In vitro evaluations indicate that the compound under study may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as inhibition of specific kinases or modulation of apoptotic pathways .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that oxadiazole derivatives can exhibit antibacterial and antifungal properties. For example:

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial0.0039 mg/mL
Escherichia coliAntibacterial0.025 mg/mL
Candida albicansAntifungal0.015 mg/mL

The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis, leading to cell death .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole ring may interact with enzymes involved in cancer cell proliferation or bacterial metabolism.
  • DNA Interaction : The compound may bind to DNA or RNA, disrupting replication and transcription processes.
  • Receptor Modulation : Potential interactions with cellular receptors could alter signaling pathways critical for cell survival and proliferation.

Case Studies

Case Study 1: Anticancer Effects

In a study evaluating a series of oxadiazole derivatives, one compound demonstrated an IC50 value of approximately 12 µM against a panel of human cancer cell lines, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial activity of similar compounds against resistant strains of Staphylococcus aureus. The findings revealed significant inhibition at low concentrations, suggesting that modifications to the structure could enhance efficacy against multi-drug resistant bacteria .

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing this compound, and what critical parameters govern yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Cyclocondensation of furan-2-carboxylic acid derivatives with hydroxylamine to form the 1,2,4-oxadiazole ring .
  • Step 2 : Coupling of the oxadiazole-pyrrolidine moiety with the thiophene-pyrazole fragment via a ketone linker. Reaction conditions (e.g., reflux in glacial acetic acid for 4–6 hours) and stoichiometric ratios (equimolar hydrazine hydrate) are critical .
  • Step 3 : Purification via recrystallization (ethanol or DMF/EtOH mixtures) to achieve >95% purity .
    • Key Parameters : Temperature control (±2°C), solvent polarity, and catalyst selection (e.g., acetic acid for cyclization) directly impact yield (reported 60–75% in optimized protocols) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.1 ppm, thiophene protons at δ 7.2–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 435.12) .
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How should researchers address contradictions in reported synthetic yields or reactivity data?

  • Methodological Answer :

  • Cross-Validation : Replicate protocols under identical conditions (e.g., 70°C reflux in ethanol vs. DMF) to isolate solvent effects .
  • Analytical Triangulation : Compare HPLC purity data (>98% vs. 85% in conflicting reports) and assess byproduct profiles (e.g., oxadiazole ring-opening products) .
  • Catalyst Screening : Test alternative catalysts (e.g., KOH vs. NaH) to resolve discrepancies in cyclization efficiency .

Q. What advanced techniques optimize the compound’s synthetic route for scale-up?

  • Methodological Answer :

  • Continuous Flow Reactors : Reduce reaction time (from 6 hours to 30 minutes) and improve reproducibility by maintaining precise temperature gradients .
  • Microwave-Assisted Synthesis : Enhance oxadiazole ring formation efficiency (yield increase from 65% to 82%) .
  • Design of Experiments (DoE) : Use factorial designs to optimize solvent ratios (e.g., DMF:EtOH at 1:1 vs. 1:2) and reagent concentrations .

Q. What mechanistic approaches elucidate the compound’s biological activity?

  • Methodological Answer :

  • In Vitro Assays : Screen against target enzymes (e.g., 14-α-demethylase) using fluorescence-based activity assays (IC50 determination) .
  • Molecular Docking : Simulate binding interactions (e.g., hydrogen bonding between oxadiazole and enzyme active sites) using PDB structures (e.g., 3LD6) .
  • Metabolic Stability Studies : Use liver microsomes to assess cytochrome P450-mediated degradation rates (t1/2 > 2 hours suggests viability for in vivo studies) .

Q. How can researchers evaluate the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to pH extremes (pH 1–13) and monitor decomposition via HPLC (e.g., oxadiazole ring hydrolysis at pH < 3) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C) .
  • Light Exposure Tests : Use UV-Vis spectroscopy to detect photodegradation products (e.g., thiophene ring oxidation) .

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